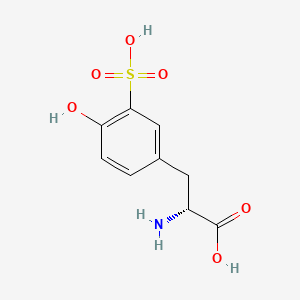
(R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-sulfobenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield. The choice of reaction conditions and equipment is crucial to ensure the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield sulfonated ketones, while reduction of the amino group may produce sulfonated amines.
Wissenschaftliche Forschungsanwendungen
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in key biological processes. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
4-hydroxy-3-sulfobenzoic acid: Contains a similar sulfonic acid group but lacks the amino acid moiety.
2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the sulfonic acid group.
Uniqueness
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is unique due to the presence of both the sulfonic acid and amino acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes the compound a valuable tool for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO6S |
|---|---|
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO6S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m1/s1 |
InChI-Schlüssel |
VXGXODOSTOUUBH-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)S(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















